Preservation of Native ProTx-II Pharmacology Versus Other Fluorescent and Tagged Analogues
In a systematic evaluation of multiple ProTx-II analogues using high-throughput automated patch-clamp, ATTO488-ProTx-II and Biot-ProTx-II were the only two analogues that best emulated the pharmacological properties of unlabeled ProTx-II, whereas other analogues, despite retaining high affinity for Nav1.7, showed altered functional characteristics [1]. This functional fidelity is critical for studies requiring congruence between fluorescence readouts and native toxin pharmacology.
| Evidence Dimension | Preservation of native ProTx-II pharmacological properties (functional emulation of unlabeled toxin) |
|---|---|
| Target Compound Data | Best emulates native ProTx-II properties (alongside Biot-ProTx-II) |
| Comparator Or Baseline | Multiple other tagged ProTx-II analogues (remain high-affinity blockers but with altered pharmacology) |
| Quantified Difference | Only 2 of the produced analogues (including ATTO488-ProTx-II) best emulate unlabeled ProTx-II properties; others deviate |
| Conditions | High-throughput automated patch-clamp on Nav-expressing cells |
Why This Matters
Scientific selection requires confidence that fluorescence detection correlates with native toxin behavior, not with a functionally altered variant.
- [1] Montnach J, De Waard S, Nicolas S, Burel S, Osorio N, Zoukimian C, Mantegazza M, Boukaiba R, Béroud R, Partiseti M, Delmas P, Marionneau C, De Waard M. Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav1.7 channel pain target. Br J Pharmacol. 2021 Jul;178(13):2632-2650. doi: 10.1111/bph.15453. View Source
